molecular formula C19H17N5O3S2 B2635326 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 300557-82-8

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2635326
CAS No.: 300557-82-8
M. Wt: 427.5
InChI Key: CLGWQRAUCWDBSG-UHFFFAOYSA-N
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Description

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide primarily targets DNA within cancer cells. This compound intercalates into the DNA structure, disrupting the replication and transcription processes essential for cancer cell proliferation . By binding to DNA, this compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By intercalating into DNA, the compound disrupts the normal function of topoisomerases, leading to DNA damage and activation of the DNA damage response pathway . This activation triggers cell cycle arrest and apoptosis, effectively reducing the proliferation of cancer cells.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed into the bloodstream and distributed to various tissues, including tumor sites. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites . The excretion of the compound and its metabolites occurs mainly through the kidneys. These pharmacokinetic properties influence the bioavailability and therapeutic efficacy of the compound.

Result of Action

The molecular and cellular effects of this compound include the induction of DNA damage, cell cycle arrest, and apoptosis . By intercalating into DNA and inhibiting topoisomerase activity, the compound causes significant DNA strand breaks and chromosomal aberrations . These effects lead to the activation of the p53 pathway and other apoptotic signaling cascades, resulting in programmed cell death of cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . The stability and efficacy of the compound may vary depending on the pH of the surrounding environment, as extreme pH levels can affect its chemical structure and binding affinity . Additionally, temperature fluctuations can impact the compound’s stability and its interaction with DNA. The presence of other biomolecules, such as proteins and lipids, can also influence the compound’s bioavailability and therapeutic action.

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Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as other [1,2,4]triazolo[4,3-a]quinoline derivatives, have been shown to intercalate DNA . This suggests that 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide may interact with DNA or other biomolecules in a similar manner.

Cellular Effects

Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may also have potential anti-cancer properties.

Molecular Mechanism

Similar compounds have been shown to intercalate DNA , suggesting that this compound may exert its effects at the molecular level through interactions with DNA or other biomolecules.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)28-11-18(25)21-13-6-8-14(9-7-13)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWQRAUCWDBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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